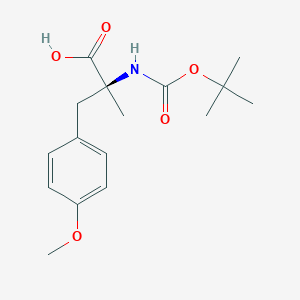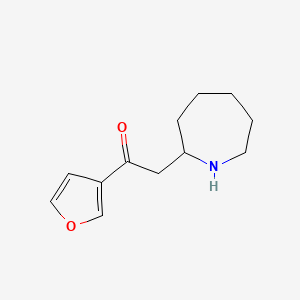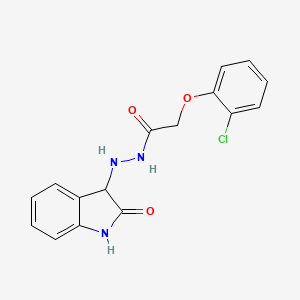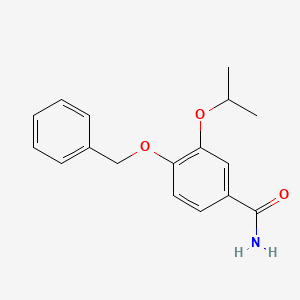![molecular formula C14H18N2O3 B13342621 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid](/img/structure/B13342621.png)
5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(7-oxa-2-azaspiro[35]nonan-2-yl)nicotinic acid is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the nicotinic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Wirkmechanismus
The mechanism by which 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-oxa-7-azaspiro[3.5]nonane: Shares a similar spirocyclic structure but lacks the nicotinic acid moiety.
7-Oxa-1-azaspiro[3.5]nonan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
What sets 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid apart is its combination of the spirocyclic core with the nicotinic acid moiety.
Eigenschaften
Molekularformel |
C14H18N2O3 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c1-10-6-11(13(17)18)12(15-7-10)16-8-14(9-16)2-4-19-5-3-14/h6-7H,2-5,8-9H2,1H3,(H,17,18) |
InChI-Schlüssel |
FFSDNMHTFDQYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)N2CC3(C2)CCOCC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


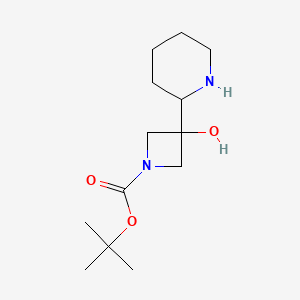

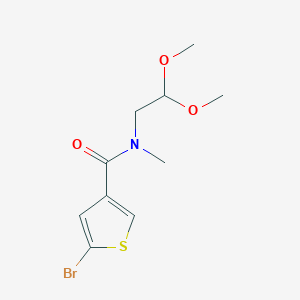

![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13342564.png)
![6-Methoxy-4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13342572.png)
![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
